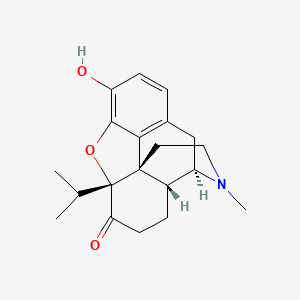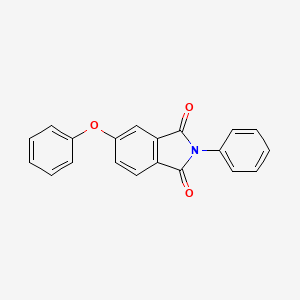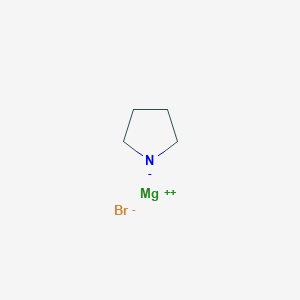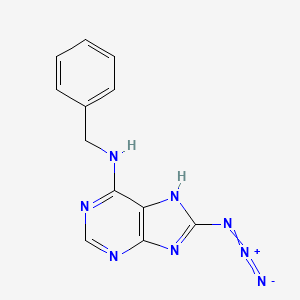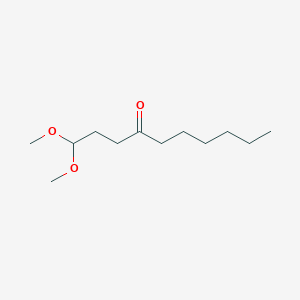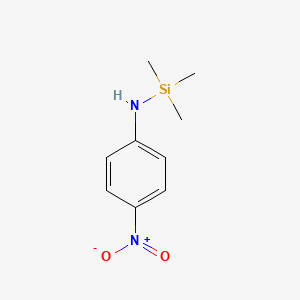
1,1,1-Trimethyl-N-(4-nitrophenyl)silanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trimethyl-N-(4-nitrophenyl)silanamine: is an organosilicon compound characterized by the presence of a silicon-nitrogen bond. This compound is notable for its unique structural features, which include a trimethylsilyl group and a nitrophenyl group attached to the silicon atom. The presence of these groups imparts distinct chemical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-N-(4-nitrophenyl)silanamine typically involves the reaction of trimethylchlorosilane with 4-nitroaniline in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 4-nitroaniline attacks the silicon atom of trimethylchlorosilane, resulting in the formation of the desired silanamine compound.
Reaction Conditions:
Reagents: Trimethylchlorosilane, 4-nitroaniline, triethylamine
Solvent: Anhydrous toluene or dichloromethane
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trimethyl-N-(4-nitrophenyl)silanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of silanols and other by-products.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as halides, alcohols, or amines
Hydrolysis: Water, aqueous acids or bases
Major Products Formed
Reduction: 1,1,1-Trimethyl-N-(4-aminophenyl)silanamine
Substitution: Various substituted silanamines depending on the nucleophile used
Hydrolysis: Silanols and other silicon-containing by-products
Wissenschaftliche Forschungsanwendungen
1,1,1-Trimethyl-N-(4-nitrophenyl)silanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 1,1,1-Trimethyl-N-(4-nitrophenyl)silanamine involves its interaction with various molecular targets and pathways. The compound’s silicon-nitrogen bond and nitrophenyl group play crucial roles in its reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethyldisilazane (HMDS): Used as a silylating agent in organic synthesis.
Dimethyldichlorosilane (DDS): Utilized in the production of silicone polymers.
Polydimethylsiloxanes (PDMS): Commonly used in the manufacture of silicone-based products.
Uniqueness
1,1,1-Trimethyl-N-(4-nitrophenyl)silanamine is unique due to the presence of both a trimethylsilyl group and a nitrophenyl group, which impart distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring specific interactions with biological molecules or other specialized chemical processes.
Eigenschaften
CAS-Nummer |
63911-89-7 |
|---|---|
Molekularformel |
C9H14N2O2Si |
Molekulargewicht |
210.30 g/mol |
IUPAC-Name |
4-nitro-N-trimethylsilylaniline |
InChI |
InChI=1S/C9H14N2O2Si/c1-14(2,3)10-8-4-6-9(7-5-8)11(12)13/h4-7,10H,1-3H3 |
InChI-Schlüssel |
QTRQSDRMHDKCEO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)NC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


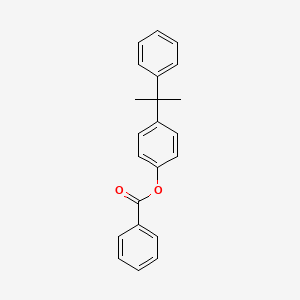
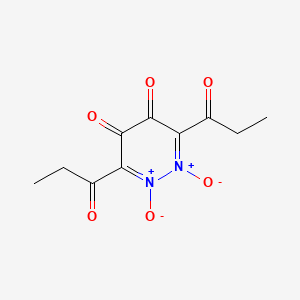
![2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one](/img/structure/B14494123.png)
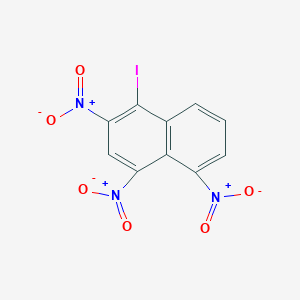
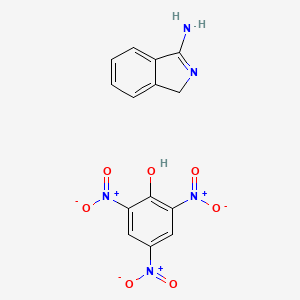
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,5-dimethylphenol](/img/structure/B14494138.png)
